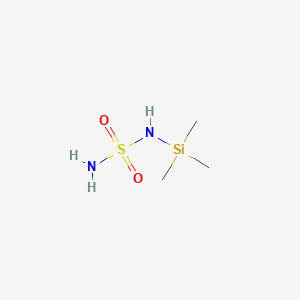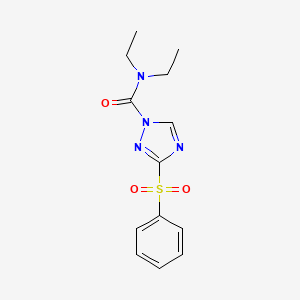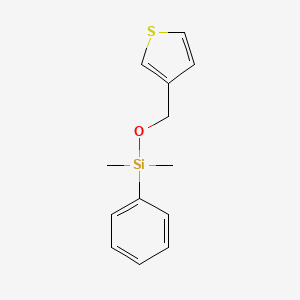
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two dimethylphenyl groups and one methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of dimethylchlorosilane with 3,4-dimethylphenylmagnesium bromide and 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-bonded groups to simpler hydrocarbons.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylsilane
- Trimethylphenylsilane
- Diphenylmethylsilane
Uniqueness
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is unique due to the presence of both dimethylphenyl and methylphenyl groups bonded to the silicon atom This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
116214-19-8 |
|---|---|
Formule moléculaire |
C17H22Si |
Poids moléculaire |
254.44 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl)-dimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C17H22Si/c1-13-7-6-8-16(11-13)18(4,5)17-10-9-14(2)15(3)12-17/h6-12H,1-5H3 |
Clé InChI |
LRWCVUOXTPPNOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Si](C)(C)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


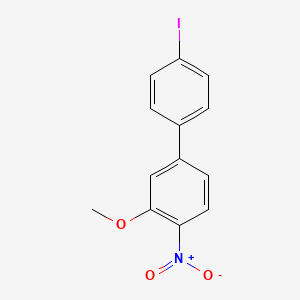
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
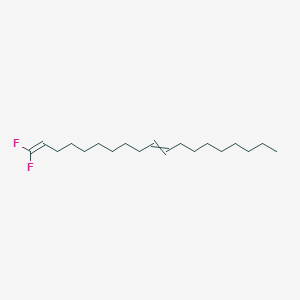
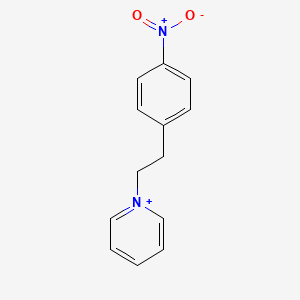
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
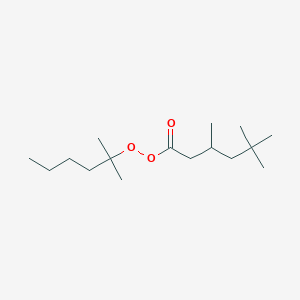
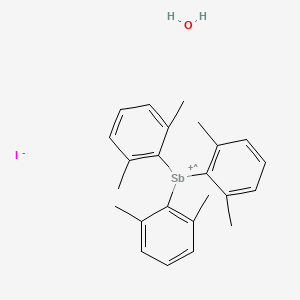
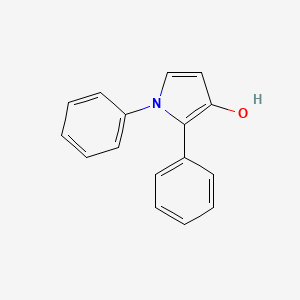
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
